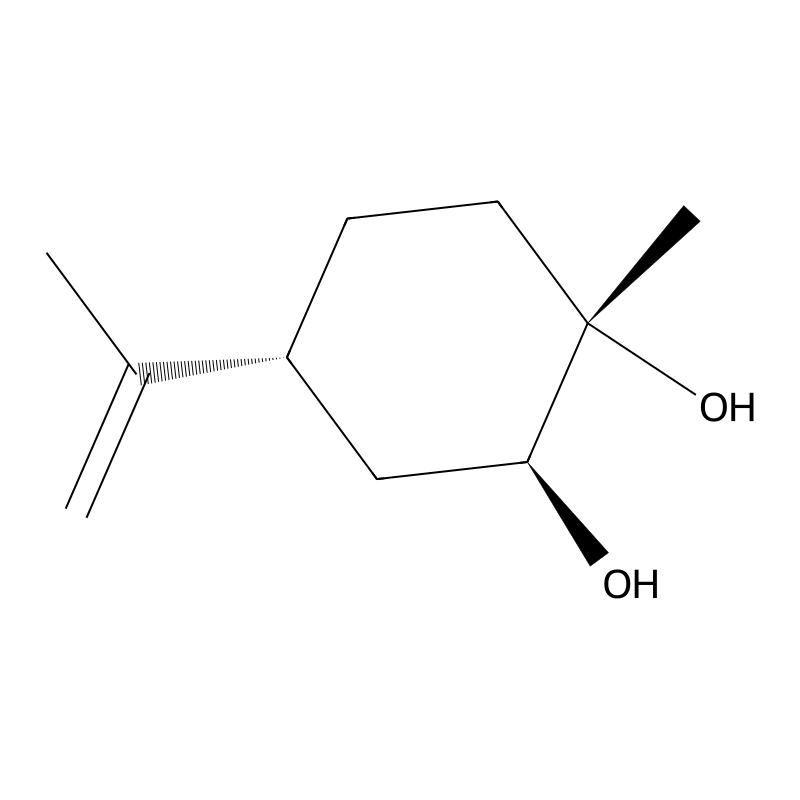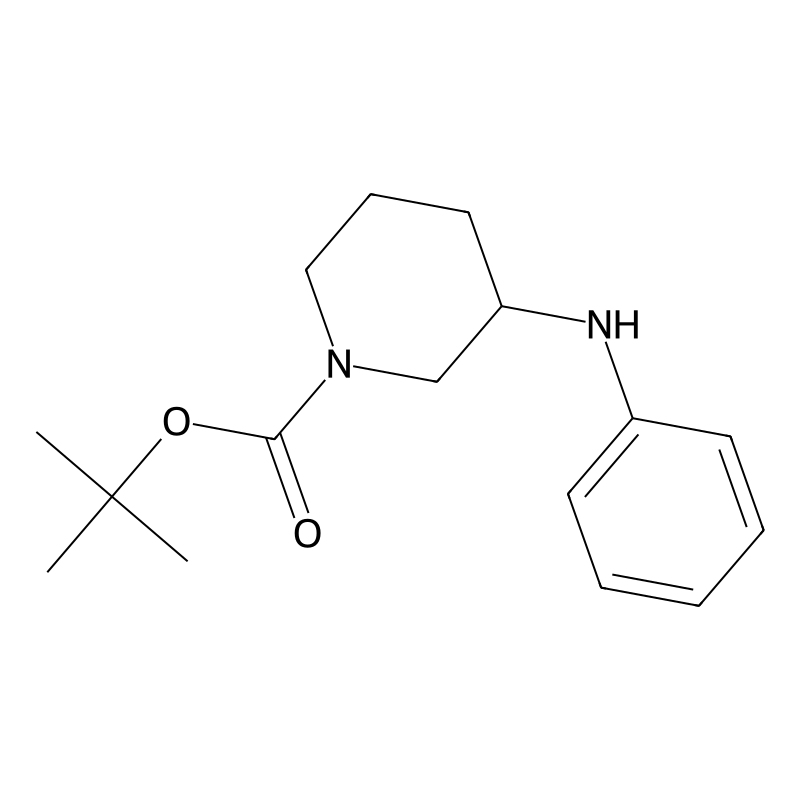(1S,2S,4R)-Limonene-1,2-diol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
Soluble (in ethanol)
Canonical SMILES
Isomeric SMILES
(1S,2S,4R)-Limonene-1,2-diol is a chiral compound derived from limonene, a widely recognized monoterpene found in citrus oils. This diol features a unique stereochemistry characterized by its specific arrangement of hydroxyl groups on the first and second carbons, as well as the fourth carbon being in the R configuration. The molecular formula for (1S,2S,4R)-limonene-1,2-diol is , and it plays a significant role in various biochemical processes and applications due to its functional groups and stereochemical properties.
(1S,2S,4R)-Limonene-1,2-diol, also known as (+)-(1S,2S,4R)-Limonene glycol or (+)-1-Hydroxyneodihydrocarveol, is a naturally occurring monoterpenoid diol found in various plants, including Citrus medica (citron) and Dracocephalum kotschyi []. It is an enantiomer of (1R,2R,4S)-limonene-1,2-diol, meaning they are mirror images of each other with different physical properties.
Research into (1S,2S,4R)-Limonene-1,2-diol focuses on several potential applications:
Antimicrobial and antifungal activity
Studies have shown that (1S,2S,4R)-Limonene-1,2-diol exhibits antimicrobial and antifungal properties against various microorganisms, including bacteria and fungi commonly associated with food spoilage and human infections [, ]. This suggests its potential use as a natural food preservative or antiseptic agent.
Insecticidal activity
Research indicates that (1S,2S,4R)-Limonene-1,2-diol possesses insecticidal activity against specific insect pests, such as mosquitoes and cockroaches [, ]. This opens avenues for exploring it as a green alternative to synthetic insecticides.
Potential health benefits
Some studies suggest that (1S,2S,4R)-Limonene-1,2-diol might have potential anti-inflammatory and antioxidant properties [, ]. However, further research is needed to confirm these findings and understand its potential therapeutic applications.
The conversion of limonene to (1S,2S,4R)-limonene-1,2-diol typically involves hydrolysis of limonene oxide. This reaction can be catalyzed by enzymes such as limonene-1,2-epoxide hydrolase, which facilitates the opening of the epoxide ring to yield the diol product. The reaction mechanism is notable for its stereoselectivity; when starting from a racemic mixture of epoxide, the enzyme preferentially produces pure enantiomers based on the configuration at carbon four .
Additionally, limonene can undergo oxidation reactions leading to various products including ketones and alcohols. For instance, autoxidation can yield limonene hydroperoxide as an intermediate .
(1S,2S,4R)-Limonene-1,2-diol exhibits various biological activities. Studies have shown that it can modulate immune responses and has potential anti-cancer properties . It has been reported to influence T lymphocyte activity and viability, suggesting immunomodulatory effects . Furthermore, its role in detoxification pathways highlights its importance in metabolic processes.
The synthesis of (1S,2S,4R)-limonene-1,2-diol can be achieved through several methods:
- Biotransformation: Utilizing microorganisms like Colletotrichum nymphaeae, which convert limonene into the diol under optimized culture conditions .
- Chemical Hydrolysis: Employing acid or base-catalyzed hydrolysis of limonene oxide can yield the desired diol product .
- Oxidative Reactions: Various catalytic systems can facilitate the oxidation of limonene to produce different intermediates including epoxides that can subsequently be converted to diols .
(1S,2S,4R)-Limonene-1,2-diol finds applications in multiple fields:
- Flavor and Fragrance Industry: Its pleasant citrus aroma makes it suitable for use in perfumes and food flavorings.
- Pharmaceuticals: Due to its biological activity, it is explored for potential therapeutic applications.
- Cosmetics: Utilized for its antimicrobial properties and fragrance.
Research has indicated that (1S,2S,4R)-limonene-1,2-diol interacts with various biological systems. Studies focusing on its immunomodulatory effects show that it can influence T cell activation and proliferation . Furthermore, investigations into its metabolic pathways reveal interactions with enzymes involved in detoxification processes.
Several compounds share structural similarities with (1S,2S,4R)-limonene-1,2-diol. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Limonene | Monoterpene | Base compound; precursor to various derivatives |
| (1R,2R,4S)-Limonene-1,2-diol | Stereoisomer | Different stereochemistry leads to different properties |
| Limonene oxide | Epoxide | Reactive intermediate; precursor to diols |
| Carvone | Ketone | Distinct aroma; used extensively in flavoring |
| Terpineol | Alcohol | Has different hydroxyl group positioning |
(1S,2S,4R)-Limonene-1,2-diol stands out due to its specific stereochemistry which influences its biological activity and potential applications compared to these related compounds. Its unique properties make it a subject of interest in both research and industrial applications.
Solubility Characteristics in Organic and Aqueous Media
(1S,2S,4R)-Limonene-1,2-diol demonstrates distinct solubility properties that differentiate it from its precursor limonene. The compound exhibits slightly soluble characteristics in water [1], which represents a significant improvement over limonene's poor aqueous solubility. This enhanced water solubility is attributed to the presence of two hydroxyl groups on the first and second carbon positions of the cyclohexane ring, which facilitate hydrogen bonding with water molecules.
In organic solvents, the compound demonstrates excellent solubility in ethanol . The diol shows good compatibility with various organic media, including acetone [3], where it exhibits favorable dissolution characteristics. The compound's solubility profile indicates it is soluble in organic solvents while maintaining moderate aqueous solubility.
Partition coefficient studies reveal important distribution characteristics between phases. In organic-aqueous systems, the compound shows a preference for the aqueous phase [5], which contrasts with limonene's strong preference for organic phases. This partition behavior is particularly relevant for biotransformation processes, where the diol's aqueous preference facilitates product recovery from reaction mixtures.
The compound's partition coefficients and distribution behavior have been characterized in multiple solvent systems [5]. In cyclohexane-water systems, the diol demonstrates preferential partitioning to the aqueous phase, with partition equilibrium described by specific mathematical relationships that account for concentration-dependent effects.
| Solvent System | Solubility Characteristics | Partition Preference |
|---|---|---|
| Water | Slightly soluble [1] | Aqueous phase preferred |
| Ethanol | Soluble | Miscible |
| Acetone | Soluble [3] | Miscible |
| Cyclohexane-Water | Aqueous phase preferred [5] | Kp favors aqueous |
Thermal Degradation Patterns and Kinetic Stability
The thermal stability profile of (1S,2S,4R)-Limonene-1,2-diol reveals important characteristics for processing and storage applications. The compound demonstrates thermal decomposition patterns that are influenced by temperature and reaction conditions.
At elevated temperatures, the diol shows susceptibility to thermal degradation, particularly above specific threshold temperatures. Thermal decomposition occurs at temperatures exceeding 70°C, where unwanted side reactions become significant [6]. The degradation pathway involves the formation of various byproducts, including corresponding ketones and aldehydes through oxidation reactions .
Kinetic stability studies indicate that the compound maintains structural integrity under controlled temperature conditions. The thermal stability is optimal at temperatures below 50°C, where the compound retains over 90% selectivity for its desired configuration [6]. At higher temperatures, competing reactions lead to the formation of anti-diols and other degradation products.
The compound's thermal decomposition kinetics follow first-order decay patterns under elevated temperature conditions. Degradation rates increase significantly with temperature, with notable decomposition occurring at temperatures above 60°C [6]. The activation energy for thermal decomposition reflects the energy barrier required for structural breakdown.
Stability under reaction conditions varies with environmental factors. The presence of catalysts and oxidizing agents can accelerate thermal decomposition, particularly in the presence of hydrogen peroxide at elevated temperatures [7]. The compound shows enhanced stability in neutral pH conditions compared to acidic or basic environments.
| Temperature Range | Stability Characteristics | Degradation Products |
|---|---|---|
| < 50°C | >90% selectivity maintained [6] | Minimal decomposition |
| 50-70°C | Moderate degradation [6] | Anti-diols, ketones |
| > 70°C | Significant decomposition [6] | Multiple byproducts |
Chirality-Dependent Crystallization Behavior
The stereochemical configuration of (1S,2S,4R)-Limonene-1,2-diol significantly influences its crystallization behavior and solid-state properties. The compound exhibits distinct crystallization patterns that are dependent on its chiral configuration.
Crystallographic studies reveal that the compound forms white crystalline solids with specific melting point characteristics [8]. The (1S,2S,4R) stereoisomer demonstrates a melting point range of 75°C [8], which differs from other stereoisomeric forms. This temperature represents the thermal transition point where the ordered crystal structure transitions to the liquid phase.
Optical rotation measurements provide critical information about the compound's chirality-dependent properties. The (1S,2S,4R) enantiomer exhibits a specific optical rotation of [α]D +45±5° at c = 1 in acetone [3]. This positive optical rotation confirms the stereochemical purity and enantiomeric identity of the compound.
Crystal structure analysis indicates that the compound adopts specific conformational arrangements in the solid state [9]. The cyclohexane ring adopts a chair conformation with the hydroxyl groups positioned in equatorial orientations to minimize steric hindrance. The isopropenyl group maintains an equatorial position to achieve optimal thermodynamic stability.
Polymorphic behavior studies suggest that different crystallization conditions can influence the solid-state structure. The compound demonstrates temperature-dependent crystallization patterns, with slower cooling rates promoting more ordered crystal structures [8].
Chirality effects on crystallization are evident in the formation of different crystal habits depending on the stereochemical configuration. The (1S,2S,4R) isomer forms distinct crystal morphologies compared to its enantiomeric counterpart (1R,2R,4S).
| Stereoisomer | Melting Point | Optical Rotation | Crystal Form |
|---|---|---|---|
| (1S,2S,4R) | 75°C [8] | +45±5° [3] | White crystalline |
| (1R,2R,4S) | Similar range | Opposite sign | Enantiomeric form |
Partition Coefficients and Lipophilicity Studies
The lipophilicity characteristics of (1S,2S,4R)-Limonene-1,2-diol have been extensively studied to understand its distribution behavior and bioavailability properties. The compound demonstrates moderate lipophilicity with specific partition coefficient values that influence its biological activity and formulation characteristics.
Octanol-water partition coefficient (LogP) measurements indicate that the diol has a LogP value of approximately 1.47 [10], which represents moderate lipophilicity. This value is significantly lower than limonene's LogP of 4.23 [11], reflecting the hydrophilic contribution of the two hydroxyl groups.
Lipophilicity studies demonstrate that the compound exhibits balanced amphiphilic properties [12]. The hydrophobic cyclohexane ring provides lipophilic character, while the hydroxyl groups contribute hydrophilic properties. This balance enables the compound to interact with both lipid bilayers and aqueous environments.
Partition behavior in biological systems indicates that the compound can cross cell membranes while maintaining adequate aqueous solubility. The moderate lipophilicity contributes to enhanced cellular uptake compared to highly hydrophilic compounds, while avoiding the excessive lipophilicity that could lead to membrane accumulation.
Distribution studies in multiple solvent systems reveal concentration-dependent partition behavior [5]. The partition coefficients follow non-linear relationships at higher concentrations, indicating self-association or aggregation effects in certain solvent systems.
Bioavailability implications of the compound's lipophilicity profile suggest favorable absorption characteristics. The moderate LogP value falls within the optimal range for oral bioavailability, indicating potential for therapeutic applications.
Formulation considerations based on lipophilicity studies indicate that the compound can be incorporated into various delivery systems. The balanced lipophilicity allows for compatibility with both hydrophilic and lipophilic excipients.
| Property | Value | Significance |
|---|---|---|
| LogP | 1.47 [10] | Moderate lipophilicity |
| Aqueous solubility | Slightly soluble [1] | Adequate for biological systems |
| Organic solubility | Good | Formulation flexibility |
| Membrane permeability | Moderate | Balanced distribution |
Comparative lipophilicity analysis with related compounds reveals that the diol form demonstrates reduced lipophilicity compared to limonene but higher lipophilicity than fully hydroxylated derivatives. This intermediate lipophilicity provides optimal balance for biological activity and pharmaceutical applications.
Physical Description
XLogP3
Density
UNII
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant
Wikipedia
Use Classification
Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C10 isoprenoids (monoterpenes) [PR0102]







